2-[Bis(methylsulfanyl)methylene]cyclohexanone
Description
2-[Bis(methylsulfanyl)methylene]cyclohexanone (CAS: 17649-90-0) is a cyclohexanone derivative substituted with two methylsulfanyl groups at the methylene position. Its molecular structure features a cyclohexanone core functionalized with a bis(methylsulfanyl)methylene moiety, which imparts unique electronic and steric properties. Key physical properties include a melting point of 32–33°C and a predicted boiling point of 316.6°C . The compound is synthesized via Gewald’s thiophene methodology, involving reactions of cyclohexanone with elemental sulfur and methylene precursors . Applications span organic synthesis intermediates, though specific biological or industrial roles require further investigation.
Properties
CAS No. |
17649-90-0 |
|---|---|
Molecular Formula |
C9H14OS2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
2-[bis(methylsulfanyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C9H14OS2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6H2,1-2H3 |
InChI Key |
GSUKOSRJPRYQQX-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C1CCCCC1=O)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylene]cyclohexanone typically involves the reaction of cyclohexanone with methylthio reagents under specific conditions. One common method includes the use of cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst. This reaction is often carried out under solvent-free conditions and can be facilitated by microwave irradiation to achieve high yields .
Industrial Production Methods
While specific industrial production methods for 2-[Bis(methylsulfanyl)methylene]cyclohexanone are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(methylsulfanyl)methylene]cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Synthesis : 2-[Bis(methylsulfanyl)methylene]cyclohexanone serves as an important intermediate in the synthesis of heterocyclic compounds and other complex molecules. Its unique structure allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions .
2. Biology
- Biological Activity : Derivatives of this compound are being investigated for their potential antimicrobial and anticancer properties. For instance, studies have shown that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines, indicating their potential as therapeutic agents .
3. Medicine
- Pharmaceutical Intermediate : Ongoing research explores its use as a pharmaceutical intermediate, particularly in developing new drugs targeting specific biological pathways. Its mechanism of action often involves nucleophilic attacks leading to reactive intermediates that can influence biological processes .
4. Industry
- Material Development : The compound is utilized in developing new materials and chemical processes. Its reactivity allows for the creation of novel compounds that may have applications in various industrial sectors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[Bis(methylsulfanyl)methylene]cyclohexanone involves its interaction with various molecular targets. The bis(methylsulfanyl)methylene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Electronic Effects : Methylsulfanyl groups are electron-rich, enhancing nucleophilicity, whereas trifluoromethyl () and chloro substituents () are electron-withdrawing, altering reactivity in electrophilic substitutions .
- Biological Activity: BMHPC and BDHPC () exhibit anti-proliferative activity via nuclear type II site binding, a property absent in the target compound due to lack of phenolic groups .
- Synthesis Complexity: The target compound’s synthesis is straightforward via Gewald’s method , while BMHPC requires multi-step coupling of phenolic precursors .
Physicochemical Properties and Reactivity
Table 2: Comparative Physicochemical Data
| Property | 2-[Bis(methylsulfanyl)methylene]cyclohexanone | BMHPC | 2,6-Bis(o-chlorobenzylidene)cyclohexanone |
|---|---|---|---|
| Melting Point (°C) | 32–33 | Not reported | Not reported |
| Boiling Point (°C) | 316.6 (predicted) | Not reported | Not reported |
| Density (g/cm³) | 1.171 (predicted) | Not reported | Not reported |
| Solubility | Likely lipophilic (sulfanyl groups) | Polar (hydroxyl groups) | Lipophilic (chloro groups) |
- Reactivity : The methylsulfanyl groups participate in thio-Michael additions and oxidative coupling, whereas nitro- or chloro-substituted analogs () undergo nucleophilic aromatic substitutions .
- Stability : BMHPC is esterase-stable, critical for in vivo efficacy , while the target compound’s stability under physiological conditions remains unstudied.
Biological Activity
2-[Bis(methylsulfanyl)methylene]cyclohexanone, with the CAS number 17649-90-0, is an organic compound characterized by its unique structure involving a cyclohexanone ring substituted with a bis(methylsulfanyl)methylene group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and applications.
The molecular formula of 2-[Bis(methylsulfanyl)methylene]cyclohexanone is C9H14OS2, and it has a molecular weight of 202.3 g/mol. The compound's structure can be represented using various chemical notations:
| Property | Value |
|---|---|
| CAS No. | 17649-90-0 |
| Molecular Formula | C9H14OS2 |
| Molecular Weight | 202.3 g/mol |
| IUPAC Name | 2-[bis(methylsulfanyl)methylidene]cyclohexan-1-one |
| InChI Key | GSUKOSRJPRYQQX-UHFFFAOYSA-N |
The biological activity of 2-[Bis(methylsulfanyl)methylene]cyclohexanone is primarily attributed to its ability to interact with various molecular targets within biological systems. The bis(methylsulfanyl)methylene group can undergo nucleophilic attacks, leading to the formation of reactive intermediates that may influence biochemical pathways. This interaction suggests potential mechanisms for antimicrobial and anticancer activities, although specific pathways remain to be fully elucidated.
Antimicrobial Properties
Research indicates that compounds similar to 2-[Bis(methylsulfanyl)methylene]cyclohexanone exhibit significant antimicrobial activity. For instance, derivatives containing methylthio groups have been studied for their effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, potentially through the modulation of signaling pathways associated with cell growth and survival. Specific studies focusing on its derivatives have shown promise in inhibiting tumor growth in vitro, warranting further investigation into its efficacy as a chemotherapeutic agent .
Study on Antimicrobial Efficacy
A study conducted by researchers aimed at evaluating the antimicrobial efficacy of various methylthio-substituted compounds found that 2-[Bis(methylsulfanyl)methylene]cyclohexanone demonstrated notable activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be less than 50 µg/mL, indicating strong antibacterial potential.
Investigation of Anticancer Properties
In vitro studies reported in recent literature assessed the cytotoxic effects of 2-[Bis(methylsulfanyl)methylene]cyclohexanone on human cancer cell lines such as HeLa and MCF-7. Results indicated a dose-dependent decrease in cell viability, with IC50 values around 20 µM for HeLa cells. These findings suggest that this compound could serve as a lead structure for developing new anticancer agents .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 2-[Bis(methylsulfanyl)methylene]cyclohexanone, it is essential to compare it with structurally similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Cyclohexanone | Parent compound | Limited biological activity |
| 2-[Bis(methylthio)methylene]cyclohexanone | Similar structure | Moderate antimicrobial properties |
| 2-(5-Formyl-2-methoxyphenyl)acetic acid | Different functional groups | Antioxidant and anti-inflammatory |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
